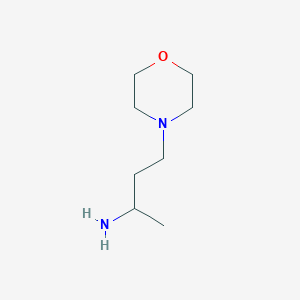

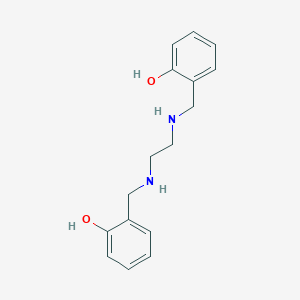

N,N'-Bis(2-hydroxybenzyl)ethylenediamine

Descripción general

Descripción

“N,N’-Bis(2-hydroxybenzyl)ethylenediamine” is a synthetic hexadentate iron chelator . It has been studied for its anti-biofilm activity, particularly against Pseudomonas aeruginosa, a common pathogen in patients with cystic fibrosis . The compound has shown to inhibit the growth and biofilm formation of all clinical strains under aerobic and anaerobic conditions .

Synthesis Analysis

The synthesis of “N,N’-Bis(2-hydroxybenzyl)ethylenediamine” involves the reductive amination of glyoxylic acid with a salan compound in the presence of an amine proton acceptor . This process is considered more pure than the synthesis of EDDHA, a similar chelating agent .Molecular Structure Analysis

The molecular formula of “N,N’-Bis(2-hydroxybenzyl)ethylenediamine” is C₁₆H₂₀N₂O₂, with a molecular weight of 272.3422 g/mol .Aplicaciones Científicas De Investigación

Antibiotic Adjunct against Biofilm-Dwelling Pseudomonas Aeruginosa

N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid (HBED), a synthetic hexadentate iron chelator, has been found to be effective in targeting the iron requirement of Pseudomonas aeruginosa, a common biofilm-forming bacterium . This makes it a potential adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa . In combination with the polymyxin antibiotic colistimethate sodium (colistin), HBED significantly enhanced the microcolony killing effects of colistin, resulting in almost complete removal of the biofilm .

Iron Chelation Therapy

HBED is a strong Fe 3+ chelating agent that has traditionally been studied as an oral drug in the treatment of iron overload in humans . Iron overload is a medical condition that occurs when too much iron is present in the body, which can lead to a variety of health problems.

Radiopharmaceutical for Tumor Imaging

Ethylenediamine ligands, such as HBED, have found application in radiopharmaceuticals for tumor imaging . Radiopharmaceuticals are radioactive compounds that are used to diagnose and treat diseases, such as cancer. They work by targeting specific cells or tissues in the body with radiation.

Iron Source for Soybean Plants

HBED has been evaluated as an iron source for soybean plants grown in calcareous soil . Calcareous soils, which are high in calcium carbonate, can cause iron deficiency in plants. HBED was found to be a long-lasting alternative to other iron chelates for correcting iron chlorosis in dicotyledonous plants grown on calcareous soils .

Research into Biofilm Formation

The anti-biofilm activity of HBED has been assessed in research into the formation of biofilms by Pseudomonas aeruginosa . Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix. Understanding how to prevent or disrupt biofilm formation is important in a variety of fields, including medicine and environmental science.

Mecanismo De Acción

Target of Action

The primary target of N,N’-Bis(2-hydroxybenzyl)ethylenediamine, also known as HBED, is the iron requirement of Pseudomonas aeruginosa , a common bacterium . By targeting the iron requirement, HBED acts as an effective adjunctive for conventional antibiotic treatment against biofilm-dwelling P. aeruginosa .

Mode of Action

HBED is a synthetic hexadentate iron chelator . It works by depriving P. aeruginosa of iron, which results in decreased growth, increased pyoverdine production, and under anaerobic conditions, decreased biofilm formation . This iron deprivation is a result of HBED’s strong binding to divalent and trivalent metal ions .

Biochemical Pathways

The biochemical pathway affected by HBED involves the iron metabolism of P. aeruginosa. By chelating iron, HBED disrupts the normal iron-dependent processes within the bacterium, leading to decreased growth and biofilm formation .

Pharmacokinetics

Its strong binding to metal ions suggests that it may have a high affinity for biological tissues rich in these ions

Result of Action

The result of HBED’s action is a significant reduction in the growth and biofilm formation of P. aeruginosa . When combined with colistin, an antibiotic, HBED significantly enhances the microcolony killing effects of colistin, resulting in almost complete removal of the biofilm . In addition, HBED has been found to exhibit cytotoxic activity towards certain human cancer cell lines .

Action Environment

The action of HBED is influenced by environmental factors such as the presence of oxygen. HBED inhibits the growth and biofilm formation of all clinical strains under aerobic and anaerobic conditions, but inhibitory effects against PAO1, a reference strain of P. aeruginosa, were predominantly exerted under anaerobic conditions . Furthermore, the stability of HBED in soil over time suggests that it may be a long-lasting alternative to other iron chelators .

Safety and Hazards

Propiedades

IUPAC Name |

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXJCXPSODAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276766 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-hydroxybenzyl)ethylenediamine | |

CAS RN |

18653-98-0 | |

| Record name | 18653-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

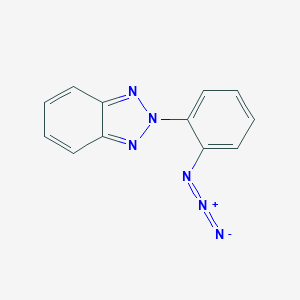

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)